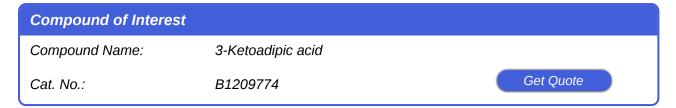


# An In-depth Technical Guide to 3-Ketoadipic Acid: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Ketoadipic acid**, also known as 3-oxoadipic acid or β-ketoadipic acid, is a dicarboxylic acid and a key intermediate in the microbial catabolism of aromatic compounds. Its unique structure, featuring both ketone and carboxylic acid functional groups, makes it a molecule of significant interest in metabolic research, synthetic chemistry, and the development of novel therapeutics. This guide provides a comprehensive overview of the structure and chemical properties of **3-ketoadipic acid**, detailed experimental protocols, and a visualization of its central role in metabolic pathways.

### **Structure and Chemical Identity**

**3-Ketoadipic acid** is a six-carbon dicarboxylic acid with a ketone group at the third carbon position.

Chemical Formula: C6H8O5

IUPAC Name: 3-oxohexanedioic acid

Synonyms: β-Ketoadipic acid, 3-Oxoadipic acid, 3-Ketoadipate, β-Ketoadipate

CAS Number: 689-31-6[1]



Molecular Structure:

## **Physicochemical Properties**

A summary of the key quantitative data for **3-ketoadipic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	160.12 g/mol	[2]
Melting Point	124-126 °C	[2][3]
Boiling Point	412.2 ± 25.0 °C (Predicted)	[3]
Density	1.405 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Water Solubility	1 x 10 <sup>6</sup> mg/L (Estimated)	
pKaı	3.13 ± 0.32 (Predicted)	[3]
pKa <sub>2</sub>	~4.5 (Estimated for the second carboxylic acid)	
Appearance	White to off-white solid	[3]

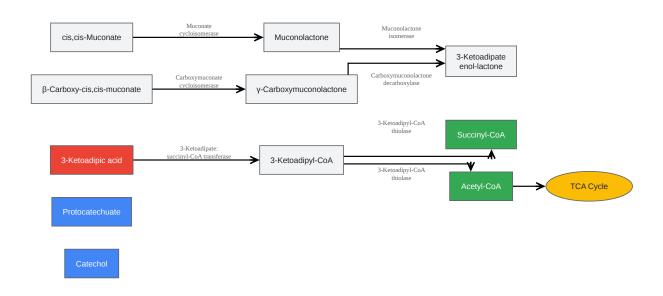
## Metabolic Significance: The β-Ketoadipate Pathway

**3-Ketoadipic acid** is a central intermediate in the  $\beta$ -ketoadipate pathway, a critical route for the aerobic degradation of aromatic compounds by bacteria and some fungi.[4] This pathway funnels a wide range of natural and xenobiotic aromatic compounds, such as lignin-derived monomers and pollutants, into the tricarboxylic acid (TCA) cycle. The pathway has two main converging branches: the catechol branch and the protocatechuate branch.

# Catechol and Protocatechuate Branches of the β-Ketoadipate Pathway

The diagram below illustrates the convergence of the catechol and protocatechuate branches to form 3-ketoadipate, which is subsequently converted to intermediates of the TCA cycle.





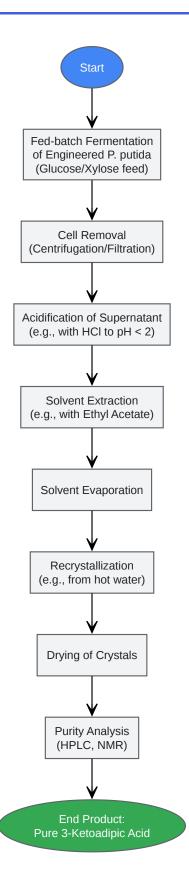
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The β-Ketoadipate Pathway.

# **Experimental Protocols Microbial Synthesis of 3-Ketoadipic Acid**

Recent advances in metabolic engineering have enabled the microbial production of **3-ketoadipic acid** from renewable feedstocks. The following provides a general workflow for the production and purification of **3-ketoadipic acid** using an engineered strain of Pseudomonas putida.





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Microbial Production and Purification Workflow.



#### **Detailed Methodology:**

- Fermentation: An engineered strain of Pseudomonas putida, with key genes in the β-ketoadipate pathway modified to promote accumulation of the target molecule, is cultured in a bioreactor. A fed-batch strategy is often employed with a controlled feed of carbon sources like glucose and xylose.[5]
- Cell Removal: After fermentation, the culture broth is centrifuged or filtered to remove the bacterial cells.
- Acidification and Extraction: The cell-free supernatant is acidified to a pH below 2 to
  protonate the carboxylic acid groups of 3-ketoadipic acid, making it more soluble in organic
  solvents. The product is then extracted from the aqueous phase using a suitable organic
  solvent, such as ethyl acetate.
- Purification: The organic extract is concentrated by evaporation. The resulting crude product
  can be further purified by recrystallization. A common method involves dissolving the crude
  solid in a minimal amount of hot water and allowing it to cool slowly to form pure crystals.[6]
   [7]
- Analysis: The purity of the final product is assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

# High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the concentration and assess the purity of **3-ketoadipic acid**.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

Column: A C18 reversed-phase column is commonly used for the analysis of organic acids. For highly aqueous mobile phases, a column with polar endcapping or an embedded polar group is recommended to prevent phase collapse.

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer at a low pH is typically used to ensure the carboxylic acid groups are protonated. A common mobile phase is



20 mM potassium phosphate buffer adjusted to pH 2.7.[8] A small percentage of an organic modifier like acetonitrile or methanol can be added if necessary to adjust retention times.

Detection: UV detection at a wavelength of 210 nm is suitable for detecting the carboxyl groups of **3-ketoadipic acid**.

Sample Preparation: Samples are typically diluted in the mobile phase and filtered through a 0.22 µm syringe filter before injection.

Calibration: A calibration curve is generated using standards of known concentrations of pure **3-ketoadipic acid** to enable accurate quantification.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis**

Objective: To confirm the chemical structure of **3-ketoadipic acid**.

<sup>1</sup>H NMR: In the proton NMR spectrum of **3-ketoadipic acid**, distinct signals are expected for the different types of protons. The acidic protons of the two carboxylic acid groups will appear as broad singlets at a downfield chemical shift (typically >10 ppm). The methylene protons adjacent to the carbonyl group and the carboxylic acid groups will have characteristic chemical shifts and coupling patterns.

<sup>13</sup>C NMR: The carbon NMR spectrum will show distinct peaks for the six carbon atoms. The carbonyl carbons of the carboxylic acid groups will resonate at a downfield chemical shift (typically >170 ppm), while the ketone carbonyl carbon will also be in the downfield region. The methylene carbons will appear at more upfield chemical shifts.

### Conclusion

**3-Ketoadipic acid** is a molecule with a rich chemistry and significant biological relevance. Its position as a key intermediate in the  $\beta$ -ketoadipate pathway makes it a focal point for studies in microbial metabolism and bioremediation. Furthermore, its bifunctional nature provides opportunities for its use as a building block in chemical synthesis. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this important compound.



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